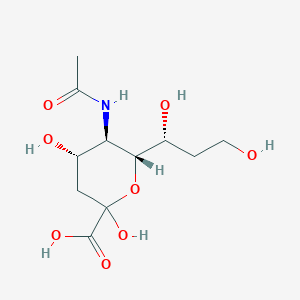

N-Acetyl-8-deoxyneuraminic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO8 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-5(14)12-8-7(16)4-11(19,10(17)18)20-9(8)6(15)2-3-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7+,8-,9+,11?/m1/s1 |

InChI Key |

HSTISHQCJFCNQH-BUFOXMIFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H](CCO)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O |

Synonyms |

N-acetyl-8-deoxyneuraminic acid NA-8-DNMA |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Acetyl-8-deoxyneuraminic Acid: A Technical Guide

Executive Summary

N-Acetyl-8-deoxyneuraminic acid (8-deoxy-Neu5Ac) is a critical synthetic analogue of sialic acid (Neu5Ac) used to probe the mechanistic requirements of sialidases, sialyltransferases, and Siglec-binding interactions.[1] The removal of the hydroxyl group at C-8 disrupts hydrogen bonding networks essential for enzymatic catalysis and lectin recognition, making this molecule a high-value tool in glycobiology and inhibitor design.

This guide details two distinct synthetic strategies:

-

Chemoenzymatic Synthesis: A convergent, stereoselective route utilizing Pasteurella multocida sialic acid aldolase (PmNanA).

-

Chemical Semisynthesis: A radical-based deoxygenation strategy starting from natural Neu5Ac, utilizing Barton-McCombie or radical halide reduction kinetics.[1]

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis of 8-deoxy-Neu5Ac hinges on the successful installation of the deoxy functionality at the C-8 position. The choice of method depends on the scale and available starting materials.

Chemoenzymatic Logic (Convergent)

This approach relies on the reversibility of the aldolase reaction.[2] By supplying a C-5 modified mannosamine precursor, the enzyme constructs the C-1 to C-9 skeleton with perfect stereocontrol.[1]

-

Disconnection: C3–C4 bond.

-

Synthons: Pyruvate (C1–C3) + N-Acetyl-5-deoxy-D-mannosamine (C4–C9).[1]

-

Key Enzyme: PmNanA (highly promiscuous regarding C-5 of the mannosamine precursor, which corresponds to C-8 of the sialic acid product).

Chemical Logic (Linear)

This approach modifies the abundant natural product Neu5Ac.[3]

-

Strategy: Selective protection of C-1, C-2, C-4, C-7, and C-9 to isolate the C-8 hydroxyl.[1]

-

Transformation: Activation of C-8–OH (as a thiocarbonyl or halide) followed by radical reduction (

).

Figure 1: Retrosynthetic analysis showing the convergent chemoenzymatic route (left) and the linear chemical modification route (right).

Part 2: Method A - Chemoenzymatic Synthesis (Preferred)[1]

This method is superior for stereochemical integrity and yield, provided the 5-deoxy-ManNAc precursor is accessible.[1] The Pasteurella multocida aldolase (PmNanA) is preferred over the E. coli variant due to its higher tolerance for C-5 hydrophobic substitutions.

Synthesis of Precursor: N-Acetyl-5-deoxy-D-mannosamine

The synthesis of the 5-deoxy precursor is non-trivial due to the instability of 5-deoxy sugars (potential for ring opening/elimination).[1] A robust route starts from N-acetyl-D-glucosamine (GlcNAc).[1]

Protocol Summary:

-

Epimerization: Convert GlcNAc to ManNAc (alkaline epimerization).

-

Protection: Selective tritylation of C-6 and protection of C-1, C-3, C-4.

-

Deoxygenation:

-

Activation of C-5–OH (often requires inversion if starting from specific protected forms, or direct radical reduction of a C-5 derivative).[1]

-

Note: A more direct route uses 5-deoxy-D-mannose followed by chemical N-acetylation if the enzymatic tolerance allows, but PmNanA specifically requires the N-acetyl group for optimal turnover.[1]

-

Enzymatic Condensation Protocol

Reagents:

-

N-Acetyl-5-deoxy-D-mannosamine (10 mM final)[1]

-

Sodium Pyruvate (50 mM final, 5 equiv.)

-

PmNanA (Recombinant, ~1–5 mg/mL)

-

Buffer: Tris-HCl (100 mM, pH 7.5)

Step-by-Step Workflow:

-

Incubation: Dissolve the mannosamine precursor and sodium pyruvate in Tris-HCl buffer.

-

Initiation: Add PmNanA enzyme. Incubate at 37°C with gentle shaking (150 rpm).

-

Monitoring: Monitor reaction progress via TLC (Ethyl acetate:Acetic acid:Water, 3:2:1) or HPAEC-PAD.[1] The reaction typically reaches equilibrium within 24–48 hours.

-

Quenching: Quench by adding ethanol (1:1 v/v) or lowering pH to 5.0 to precipitate the enzyme.

-

Purification: Centrifuge to remove protein. Load supernatant onto an anion-exchange column (Dowex 1x2, formate form).[1] Elute with a gradient of formic acid (0–2 M). Lyophilize product fractions.

Mechanism of Stereocontrol: The enzyme enforces the Re-face attack of the pyruvate enolate onto the Si-face of the aldehyde form of the mannosamine derivative, establishing the (4S, 5R) configuration of the final sialic acid (which corresponds to the natural stereochemistry at C-4 and C-5).

Part 3: Method B - Chemical Semisynthesis (Radical Deoxygenation)[1]

For laboratories without access to recombinant enzymes, chemical modification of Neu5Ac is the standard. This route utilizes the Barton-McCombie reaction or radical reduction of an iodide.

Protection Strategy

The critical challenge is selectively exposing the C-8 hydroxyl group.

Step 1: Methyl Ester Formation

-

React Neu5Ac with Dowex H+ in dry methanol to form Methyl N-acetylneuraminate .

Step 2: Acetonide Protection [1]

-

React with 2,2-dimethoxypropane and p-TsOH.[1] This typically forms the 8,9-O-isopropylidene derivative.[1]

-

Crucial Step: To deoxygenate C-8, we must actually protect C-9 selectively or migrate the protecting group.[1]

-

Alternative Strategy: Form the 4,7,8,9-tetra-O-acetyl derivative, then selectively deacetylate.[1]

-

Optimized Route (Literature-derived): Selective silylation (TBDMS) of C-9, followed by protection of C-4 and C-7, leaving C-8 available.[1]

Deoxygenation Protocol (Radical Reduction)

Reaction Scheme:

-

Activation: Convert the free C-8–OH to a thiocarbonyl derivative (e.g., O-phenyl thionocarbonate) or an iodide.

-

Reagents: Phenyl chlorothionoformate, Pyridine, DMAP.

-

-

Reduction:

-

Dissolve the activated intermediate in dry Toluene.

-

Add Tributyltin hydride (

) (1.5 equiv.) and AIBN (catalytic). -

Reflux under Argon for 2–4 hours.

-

Observation: The solution turns from yellow to clear as the radical chain reaction proceeds.

-

-

Deprotection:

-

Saponification of the methyl ester (0.1 M NaOH).

-

Acid hydrolysis of any remaining acetonides/silyl groups.

-

Figure 2: Chemical workflow for the selective deoxygenation of Neu5Ac at C-8 via Barton-McCombie radical reduction.

Part 4: Characterization & Data

Successful synthesis is validated by the disappearance of the C-8 carbinol signal in NMR and the mass shift in MS.

Analytical Data Summary

| Feature | Natural Neu5Ac | 8-deoxy-Neu5Ac | Diagnostic Note |

| Molecular Weight | 309.27 Da | 293.27 Da | Mass shift of -16 Da (Loss of Oxygen).[1] |

| H-8 (1H NMR) | ~3.8–4.0 ppm (m) | ~1.8–2.0 ppm (m) | Appearance of methylene protons at C-8.[1] |

| C-8 (13C NMR) | ~70–72 ppm | ~30–35 ppm | Significant upfield shift due to deoxygenation.[1] |

| TLC (Rf) | Lower (more polar) | Higher (less polar) | 8-deoxy is more hydrophobic.[1] |

Quality Control

-

HRMS: ESI-TOF in negative mode (

). Expected m/z: 292.10. -

NMR: 1H-NMR (500 MHz, D2O) must show the absence of the H-8 carbinol proton and the coupling of H-7 and H-9 to the new methylene group.

References

-

Li, Y., et al. (2008). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3-linked sialyltrisaccharides. Carbohydrate Research. Link

-

Hinderlich, S., et al. (2013). Sialic Acids - Essentials of Glycobiology. NCBI Bookshelf. Link

-

Kooner, A. S. (2020). Chemoenzymatic synthesis of glycosides containing legionaminic acid or 7-N-acetyl-modified sialic acid. eScholarship. Link

- Watts, A. G., & Withers, S. G. (2004). The synthesis of some mechanistic probes for sialic acid processing enzymes. Canadian Journal of Chemistry.

- Yu, H., et al. (2005). Highly efficient chemoenzymatic synthesis of naturally occurring and non-natural α-2,6-linked sialosides. Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Biological Properties of 8-Deoxy-Sialic Acids

Abstract

Sialic acids, the terminal monosaccharides on many vertebrate cell surface glycans, play a pivotal role in a vast array of biological processes, from cell-cell recognition and immune regulation to pathogen interactions. The structural diversity of sialic acids, arising from various modifications to the parent neuraminic acid scaffold, dictates their functional specificity. This technical guide provides a comprehensive overview of the biological properties of a specific, non-natural class of modified sialic acids: 8-deoxy-sialic acids. We will delve into their synthesis, their utility as biological probes to dissect the intricacies of sialic acid-protein interactions, their resistance to enzymatic cleavage, and their potential in therapeutic development. This document is intended for researchers, scientists, and drug development professionals in the field of glycobiology and related disciplines, offering both foundational knowledge and practical insights into the study and application of these unique sugar analogs.

Introduction to 8-Deoxy-Sialic Acids: A Structural and Functional Perspective

Sialic acids are a family of nine-carbon α-keto acids, with N-acetylneuraminic acid (Neu5Ac) and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn) being two of the most common parent structures. Modifications to the sialic acid molecule, such as O-acetylation, O-methylation, or sulfation, create a diverse repertoire of structures that mediate a wide range of biological functions.[1][2] 8-Deoxy-sialic acids are synthetic analogs characterized by the absence of the hydroxyl group at the C8 position of the glycerol-like side chain. This seemingly subtle modification has profound implications for their biological behavior.

The primary focus of this guide will be on 8-deoxy-2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (8-deoxy-Kdn), a non-natural sialic acid that has been synthesized chemoenzymatically.[3] The absence of the C8 hydroxyl group makes these molecules valuable tools for investigating the role of this specific functional group in the recognition of sialosides by various sialic acid-binding proteins, such as lectins, antibodies, and viral hemagglutinins.[3]

Chemoenzymatic Synthesis of 8-Deoxy-Sialic Acids and Their Glycosides

The generation of 8-deoxy-sialic acids for biological studies relies on chemoenzymatic approaches that combine the flexibility of chemical synthesis with the specificity of enzymatic reactions.

Synthesis of the 8-Deoxy-Sialic Acid Scaffold

A key step in the synthesis of 8-deoxy-Kdn is the aldol condensation of a C5-modified monosaccharide precursor with pyruvate, catalyzed by a sialic acid aldolase. The sialic acid aldolase from Pasteurella multocida strain P-1059 (PmNanA) has proven to be highly efficient for this purpose due to its flexible substrate specificity.[3]

The precursor for 8-deoxy-Kdn is 5-deoxy-D-mannose. The enzymatic reaction proceeds as follows:

Figure 1: Enzymatic synthesis of 8-deoxy-Kdn.

Incorporation into Sialosides: A One-Pot Multi-Enzyme (OPME) System

To study the biological functions of 8-deoxy-sialic acids in the context of cell surface glycans, they must be incorporated into oligosaccharide chains (sialosides). This can be achieved using a one-pot multi-enzyme (OPME) system. This elegant approach couples the synthesis of the sialic acid with its activation to a nucleotide sugar donor and subsequent transfer to an acceptor oligosaccharide.

The OPME system for generating α2-3- and α2-6-linked sialosides containing 8-deoxy-Kdn involves three key enzymes:

-

Sialic Acid Aldolase (e.g., PmNanA): Catalyzes the formation of 8-deoxy-Kdn from 5-deoxy-D-mannose and pyruvate.[3]

-

CMP-Sialic Acid Synthetase (CSS): Activates the newly synthesized 8-deoxy-Kdn to CMP-8-deoxy-Kdn. Notably, the CMP-sialic acid synthetase from Neisseria meningitidis (NmCSS) has been shown to be a good substrate for 8-deoxy-Kdn.[3]

-

Sialyltransferase (ST): Transfers the 8-deoxy-Kdn from the CMP donor to a suitable acceptor molecule, such as lactose, to form the desired sialoside. The choice of sialyltransferase determines the linkage specificity (e.g., α2-3 or α2-6).

Figure 2: One-pot multi-enzyme synthesis of 8-deoxy-sialosides.

Biological Properties and Applications

The primary utility of 8-deoxy-sialic acids lies in their ability to probe the functional significance of the C8 hydroxyl group in sialic acid-mediated biological recognition events.

Probing Sialic Acid-Protein Interactions

The hydroxyl groups of the glycerol-like side chain of sialic acids are often involved in hydrogen bonding networks that stabilize interactions with proteins. By removing the C8 hydroxyl group, researchers can assess its contribution to binding affinity and specificity. Sialosides containing 8-deoxy-sialic acids can be used in a variety of binding assays, such as ELISA, surface plasmon resonance (SPR), and glycan microarrays, to compare their binding to sialic acid-binding proteins with that of their natural counterparts. These proteins include:

-

Lectins: Such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial regulators of the immune system.[4]

-

Viral Proteins: Including the hemagglutinin of influenza viruses, which mediates viral entry into host cells by binding to cell surface sialosides.[5]

-

Bacterial Toxins: Many of which utilize sialic acids as receptors to enter host cells.

Resistance to Sialidases

Sialidases (or neuraminidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates. This process is critical for various physiological and pathological processes, including the release of new viral particles from infected cells.[6] 8-O-methylated sialic acids, which are also modified at the C8 position, have been shown to be resistant to sialidases.[3] It is hypothesized that 8-deoxy-sialic acids also exhibit resistance to sialidase-mediated hydrolysis due to the absence of the key hydroxyl group involved in the enzymatic cleavage mechanism. This property makes them interesting candidates for the development of sialidase-resistant glycomimetics and potential therapeutic agents.

Experimental Methodologies

Detailed Protocol: Chemoenzymatic Synthesis of 8-Deoxy-Kdn

This protocol is adapted from Yu et al. (2009).[3]

Materials:

-

5-deoxy-D-mannose

-

Sodium pyruvate

-

Pasteurella multocida sialic acid aldolase (PmNanA)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Anion exchange chromatography column (e.g., Dowex 1x8, acetate form)

-

Gel filtration chromatography column (e.g., Bio-Gel P-2)

-

NMR spectrometer

-

High-resolution mass spectrometer (HRMS)

Procedure:

-

Dissolve 5-deoxy-D-mannose and a five-fold molar excess of sodium pyruvate in 100 mM Tris-HCl buffer (pH 7.5).

-

Add PmNanA to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, terminate the reaction by heating to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

-

Purify the 8-deoxy-Kdn from the supernatant using anion exchange chromatography followed by gel filtration chromatography.

-

Characterize the purified product by ¹H and ¹³C NMR spectroscopy and HRMS to confirm its structure and purity.

Protocol: Sialidase Activity Assay with Modified Sialosides

This protocol can be used to assess the resistance of 8-deoxy-sialosides to sialidase cleavage. A fluorogenic substrate like 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-Neu5Ac) can be used as a positive control.

Materials:

-

Purified 8-deoxy-sialoside

-

Natural sialoside counterpart (e.g., corresponding Kdn-sialoside)

-

4-MU-Neu5Ac (positive control)

-

Sialidase (e.g., from Vibrio cholerae or influenza virus)

-

Sodium acetate buffer (pH 5.5)

-

Glycine-NaOH buffer (0.25 M, pH 10.4) for stopping the reaction

-

Fluorometer

Procedure:

-

Prepare reaction mixtures containing the sialoside substrate (8-deoxy-sialoside, natural sialoside, or 4-MU-Neu5Ac) and sialidase in sodium acetate buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding glycine-NaOH buffer.

-

For the 4-MU-Neu5Ac control, measure the fluorescence of the released 4-methylumbelliferone (excitation ~365 nm, emission ~445 nm).

-

For the 8-deoxy-sialoside and its natural counterpart, the amount of released sialic acid can be quantified using established methods like the thiobarbituric acid (TBA) assay or by HPLC analysis.[7]

-

Compare the rate of sialic acid release from the 8-deoxy-sialoside to that of the natural sialoside to determine the degree of sialidase resistance.

Figure 3: Workflow for a comparative sialidase activity assay.

Cellular Uptake and Metabolism: An Uncharted Territory

A critical area for future research is the investigation of the cellular uptake and metabolic fate of 8-deoxy-sialic acids. It is currently unknown whether these analogs can be transported into cells, activated to their CMP-sugar derivatives by endogenous enzymes, and subsequently incorporated into the cellular glycocalyx through the sialylation pathway.[8] Metabolic glycoengineering studies with other modified sialic acids suggest that the cellular machinery can be permissive to unnatural substrates.[8] Elucidating the metabolic pathway of 8-deoxy-sialic acids will be crucial for their potential application in cell-based assays and as therapeutic agents.

Data Presentation: A Comparative Overview

The following table summarizes the known properties of 8-deoxy-Kdn in comparison to its natural counterpart, Kdn.

| Property | Kdn (Natural Sialic Acid) | 8-deoxy-Kdn (Synthetic Analog) | Reference |

| Structure | Contains a hydroxyl group at C8 | Lacks a hydroxyl group at C8 | [3] |

| Synthesis | Biosynthesized in vivo | Chemoenzymatically synthesized | [3] |

| Substrate for NmCSS | Not a substrate | Good substrate | [3] |

| Sialidase Susceptibility | Cleaved by sialidases | Hypothesized to be resistant | [3][6] |

| Biological Role | Natural component of glycoconjugates | Biological probe | [3] |

Future Directions and Therapeutic Potential

The unique properties of 8-deoxy-sialic acids open up several avenues for future research and potential therapeutic applications.

-

Elucidating Biological Recognition: A more extensive library of 8-deoxy-sialosides with different linkages and underlying glycan structures is needed to systematically probe the binding preferences of a wide range of sialic acid-binding proteins.

-

Sialidase-Resistant Therapeutics: The potential resistance of 8-deoxy-sialosides to sialidases makes them attractive scaffolds for the design of glycomimetic drugs that can block pathogen binding without being degraded by viral or bacterial neuraminidases.

-

Metabolic Glycoengineering: If 8-deoxy-sialic acids are found to be incorporated into cellular glycans, they could be used to modify the cell surface with unique chemical properties, enabling applications in cell imaging, tracking, and targeted drug delivery.

-

Cancer Research: Aberrant sialylation is a hallmark of many cancers and is often associated with metastasis and immune evasion.[9] 8-Deoxy-sialic acid probes could be used to investigate the role of specific sialic acid structures in cancer progression.

Conclusion

8-Deoxy-sialic acids represent a valuable class of synthetic tools for the glycobiology community. Their unique structural feature—the absence of the C8 hydroxyl group—provides a powerful means to dissect the molecular details of sialic acid-mediated recognition processes. While our understanding of their biological properties is still emerging, the available evidence points towards their significant potential as biological probes and as a foundation for the development of novel therapeutic strategies targeting sialic acid-dependent pathways. Further research into their cellular metabolism and their interactions with a broader range of biological partners will undoubtedly unlock new insights into the complex world of sialobiology.

References

-

Yu, H., et al. (2009). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialyloligosaccharides. Carbohydrate research, 344(14), 1872-1879. [Link]

-

Japan Consortium for Glycobiology and Glycotechnology Database. (n.d.). Enzyme assay of sialidases. Glycoscience Protocol Online Database. [Link]

-

Li, Y., et al. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]

-

Bovin, N. V. (2012). Chemical synthesis and enzymatic testing of CMP-sialic acid derivatives. Chemistry-A European Journal, 18(48), 15348-15363. [Link]

-

Varki, A., & Schauer, R. (2009). Sialic acids. In A. Varki, R. D. Cummings, J. D. Esko, H. H. Freeze, P. Stanley, C. R. Bertozzi, G. W. Hart, & M. E. Etzler (Eds.), Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Chen, X., & Varki, A. (2010). Sialic acid metabolism and sialyltransferases: natural functions and applications. Applied microbiology and biotechnology, 88(3), 637-647. [Link]

-

Sparks, M. A., et al. (1993). The synthesis and enzymatic incorporation of sialic acid derivatives for use as tools to study the structure, activity, and inhibition of glycoproteins and other glycoconjugates. Glycoconjugate journal, 10(4), 284-292. [Link]

-

Ghosh, S. (2020). Sialic acid and biology of life: An introduction. In Sialic Acids (pp. 1-32). Academic Press. [Link]

-

iGEM Foundation. (2017). Sialidase assay (Quantification of sialic acid digestion). [Link]

-

Büll, C., et al. (2018). Targeting sialic acid-Siglec interactions in cancer. Trends in pharmacological sciences, 39(4), 365-378. [Link]

-

Miyagi, T., et al. (2021). Enzyme assay for mammalian sialidases. Glycoscience Protocols. [Link]

-

Blixt, O., et al. (2008). Sialoside analogue arrays for rapid identification of high affinity siglec ligands. Journal of the American Chemical Society, 130(20), 6680-6681. [Link]

-

Attrill, H., et al. (2006). The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design. Journal of molecular biology, 362(2), 291-301. [Link]

-

Wang, X., et al. (2020). Biological Functions and Analytical Strategies of Sialic Acids in Tumor. Cancers, 12(10), 2893. [Link]

-

Rodriguez, P. L., et al. (2022). Sialic acids in cancer biology and immunity—recent advancements. Frontiers in immunology, 13, 988373. [Link]

-

Williams, C. G., et al. (2023). Early in vitro evidence indicates that deacetylated sialic acids modulate multi-drug resistance in colon and lung cancers via breast cancer resistance protein. Frontiers in Oncology, 13, 1189498. [Link]

-

Crocker, P. R., et al. (2007). Siglecs: a family of sialic-acid-binding immunoglobulin-like lectins. Nature reviews immunology, 7(4), 255-266. [Link]

-

Grabenstein, S., et al. (2024). Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers. Frontiers in Oncology, 14, 1443303. [Link]

-

Cabral, M. F., & de Lederkremer, R. M. (2021). Trans-sialylation: a strategy used to incorporate sialic acid into oligosaccharides. Beilstein journal of organic chemistry, 17, 2818-2831. [Link]

-

Yu, H., et al. (2005). Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: Comparison of substrate flexibility of three microbial CMP-sialic acid synthetases. Bioorganic & medicinal chemistry, 13(24), 6427-6435. [Link]

-

O'Rourke, K. F., et al. (2022). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. Glycobiology, 32(1), 46-60. [Link]

-

Cummings, R. D. (2024). Facts About: CMP-Sialic Acid in Nature. Glycobiology, cwad073. [Link]

-

Razi, N., & Varki, A. (1998). Cryptic sialic acid binding lectins on human blood leukocytes can be unmasked by sialidase treatment or cellular activation. Glycobiology, 8(12), 1235-1244. [Link]

-

Sampathkumar, S. G., & Yarema, K. J. (2004). Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids. Biotechnology and bioengineering, 85(5), 555-567. [Link]

-

Peng, W., et al. (2022). Synthetic O-Acetylated Sialosides and their Acetamido-deoxy Analogues as Probes for Coronaviral Hemagglutinin-esterase Recognition. Journal of the American Chemical Society, 144(1), 336-347. [Link]

-

St. Geme, J. W., & Stehle, T. (2019). The Symmetry of Viral Sialic Acid Binding Sites–Implications for Antiviral Strategies. Viruses, 11(10), 940. [Link]

-

Wang, B., & Brand-Miller, J. (2020). The role of sialic acid in human nutrition. Nutrients, 12(11), 3329. [Link]

-

Yu, H., & Chen, X. (2024). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research, 57(1), 2-16. [Link]

-

Varki, A. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Viruses, 11(11), 1004. [Link]

-

Collins, B. E., et al. (2008). Sialoside analog arrays for rapid identification of high affinity siglec ligands. Journal of the American Chemical Society, 130(20), 6680-6681. [Link]

-

Wang, X., et al. (2023). Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. Foods, 13(1), 145. [Link]

-

Almaraz, R. T., et al. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(12), 1382-1394. [Link]

-

Lauster, D., et al. (2021). Polysialosides outperform sulfated analogs for the inhibition of SARS-CoV-2. ChemRxiv. [Link]

-

Varki, A. (2008). Sialic acids in human health and disease. Trends in molecular medicine, 14(8), 351-360. [Link]

Sources

- 1. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcggdb.jp [jcggdb.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Unique Sialic Acid: A Technical Guide to the Discovery and Isolation of Naturally Occurring 8-Deoxyneuraminic Acid (KDN)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Sialic Acids

For decades, the landscape of sialic acid biology was dominated by N-acetylneuraminic acid (Neu5Ac) and its hydroxylated counterpart, N-glycolylneuraminic acid (Neu5Gc). These nine-carbon acidic monosaccharides, typically found at the termini of glycan chains, are critical mediators of cellular recognition, immune responses, and host-pathogen interactions.[1][2] The discovery of neuraminidase by Alfred Gottschalk, an enzyme that cleaves sialic acids, was a pivotal moment in understanding their biological function and paved the way for antiviral drug development.[2][3] However, the sialic acid family is more diverse than initially thought. A significant expansion of this family came with the discovery of a naturally occurring deaminated neuraminic acid, a molecule that challenged the existing definitions and opened new avenues of research.

This guide provides a comprehensive technical overview of this unique sialic acid, correctly identified as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) , often referred to in literature by its trivial name. We will delve into the historical context of its discovery, detail the methodologies for its isolation from natural sources, and outline the analytical techniques required for its robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important molecule.

Part 1: The Landmark Discovery of KDN

The natural occurrence of KDN was first reported in 1986 by a research group that isolated an "unknown deaminated sialic acid" from the polysialoglycoprotein of rainbow trout ( Salmo gairdneri) eggs.[4] At the time, the term "sialic acid" was largely synonymous with N-acylneuraminic acids, leading to some debate about whether this newly discovered deaminated variant belonged to the same family.[5][6]

The initial investigation revealed that this novel compound was located exclusively at the non-reducing termini of oligosialyl chains, a position that rendered these chains resistant to cleavage by exosialidases.[4] This terminal capping suggested a significant biological role, possibly in the protection of polysialic acid chains and involvement in processes like egg activation in salmonid fishes.[4] The conclusive identification of its structure as 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid was achieved through a combination of rigorous analytical techniques and confirmed by comparison with a chemically synthesized standard.[4] This discovery marked the birth of a new field of study, aptly termed "KDNology".[5][6]

Part 2: Natural Distribution and Biological Significance

Subsequent to its discovery, KDN has been found to be widely distributed across vertebrates and in some bacteria, mirroring the occurrence of Neu5Ac.[5][6] However, its abundance is notably higher in lower vertebrates.[5][7] KDN is not just a free monosaccharide; it is found incorporated into a wide array of glycoconjugates, including glycoproteins and glycolipids.[5][6] It can be linked to glycan structures in all the ways that Neu5Ac can, including α2,3-, α2,4-, α2,6-, and α2,8-linkages.[5]

In humans, while not as abundant as in lower vertebrates, KDN has been identified in various tissues and fluids.[7][8] Notably, elevated levels of free KDN have been found in fetal cord red blood cells compared to maternal red blood cells, suggesting a role in developmental processes.[9] Furthermore, increased expression of KDN has been observed in ovarian tumor tissues and ascites cells from ovarian cancer patients, indicating its potential as an oncofetal antigen and a biomarker for malignancy.[5][9][10]

Part 3: A Step-by-Step Guide to the Isolation and Purification of KDN

The isolation of KDN from natural sources is a multi-step process that requires careful optimization at each stage to ensure yield and purity. The following protocol is a synthesis of established methodologies, providing a robust framework for researchers.

Experimental Workflow: Isolation of KDN from Biological Samples

Caption: Workflow for the isolation and purification of KDN.

Protocol 1: Release and Initial Purification of Sialic Acids

Rationale: The initial and most critical step is the liberation of sialic acids from their glycosidic linkages within complex glycoconjugates. Mild acid hydrolysis is a common and effective method for this purpose, as it preferentially cleaves the ketosidic bond of sialic acids while minimizing the degradation of other monosaccharides. This is followed by ion-exchange chromatography, which separates the negatively charged sialic acids from neutral sugars and other contaminants.

Step-by-Step Methodology:

-

Sample Preparation:

-

Begin with a rich source of KDN, such as the polysialoglycoproteins from rainbow trout eggs.[4]

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Perform a lipid extraction using a chloroform/methanol mixture to remove interfering lipids.

-

-

Mild Acid Hydrolysis:

-

Resuspend the delipidated material in 2 M acetic acid.[11]

-

Incubate at 80°C for 2 hours to release the terminal sialic acids.[11] The use of acetic acid is a gentle condition that helps preserve the integrity of the released monosaccharides.

-

Cool the mixture on ice and centrifuge to pellet any insoluble material. The supernatant now contains the free sialic acids.

-

-

Ion-Exchange Chromatography:

-

Apply the supernatant to a Dowex 1x8 (or similar) anion-exchange column (formate form).[12]

-

Wash the column extensively with deionized water to remove neutral sugars and other non-anionic compounds.

-

Elute the bound sialic acids with a gradient of formic acid (e.g., 0 to 1 M).[12][13] KDN, being an acidic sugar, will bind to the resin and can be selectively eluted.

-

Collect the fractions and monitor for the presence of sialic acids using a suitable assay (e.g., thiobarbituric acid assay).

-

Pool the positive fractions and lyophilize to obtain a crude powder of mixed sialic acids.

-

Part 4: High-Resolution Separation and Analytical Characterization

Once a crude mixture of sialic acids is obtained, high-resolution techniques are required to isolate KDN and definitively confirm its structure.

Protocol 2: HPLC-Based Purification and Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the preparative isolation and analytical quantification of sialic acids. For analytical purposes, pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a highly sensitive and specific method.[11][14][15] This allows for the detection of picomole levels of sialic acids.[15]

Step-by-Step Methodology:

-

DMB Derivatization (for analytical HPLC):

-

Prepare a DMB labeling solution containing 7 mM DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[13]

-

Mix the sialic acid sample (or standard) with the DMB solution in a 1:1 ratio.

-

Heat the mixture at 50-60°C for 2.5 hours in the dark.[13][16] The DMB reagent is light-sensitive.[11]

-

The derivatized samples can be stored in the dark at 4°C for up to 72 hours before analysis.[13]

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Inject the DMB-labeled sample onto a C18 reversed-phase column.[14]

-

Use a mobile phase consisting of an acetonitrile/methanol/water mixture.[13][14] A typical isocratic elution might use a ratio of 9:7:84 (v/v/v).[13]

-

Detect the fluorescently labeled sialic acids using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[13][14]

-

The elution order of different sialic acids is consistent, allowing for identification by comparing retention times to a reference panel.[15]

-

Quantitative Data Summary

| Analytical Technique | Parameter | Typical Value/Range | Reference(s) |

| RP-HPLC (DMB-labeled) | Excitation Wavelength | 373 nm | [13] |

| Emission Wavelength | 448 nm | [13][14] | |

| Sensitivity | Picomole level | [13][15] | |

| HPAEC-PAD | Elution | High pH (as oxyanions) | [13] |

| Detection | Pulsed Amperometry | [11][17] | |

| Mass Spectrometry | Ionization Methods | ESI, MALDI | [17] |

| NMR Spectroscopy | Nuclei | 1H, 13C | [4][18] |

Advanced Analytical Techniques for Structural Confirmation

While HPLC provides quantitative data and initial identification, unequivocal structural elucidation relies on mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) enhances specificity and sensitivity.[17] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the accurate molecular weight of KDN.[17] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the structure and identifying linkages.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful, non-destructive techniques that provide detailed information about the chemical environment of each atom in the molecule.[18] The original discovery of KDN relied heavily on 400-MHz 1H NMR spectroscopy to determine its complete structure, which was then confirmed by comparison to a chemically synthesized standard.[4]

Part 5: The Biosynthesis of KDN

Understanding the biosynthesis of KDN provides crucial context for its biological roles. KDN is synthesized de novo from mannose.[5][6] The pathway involves a series of enzymatic reactions, with key enzymes that catalyze the formation of KDN, its activation to CMP-KDN, and its subsequent transfer to acceptor sugar residues.[5] Interestingly, many of the enzymes involved in KDN metabolism can also recognize Neu5Ac, although some show a preference for KDN.[5][6]

KDN Biosynthetic Pathway

Caption: Simplified de novo biosynthetic pathway of KDN.

Conclusion and Future Perspectives

The discovery of 8-deoxyneuraminic acid (KDN) was a seminal event that broadened our understanding of sialic acid diversity and function.[4][5] The methodologies for its isolation and characterization, refined over the past few decades, have provided the tools necessary to explore its unique biological roles. From its function as a protective cap on polysialic acid chains in fish eggs to its emergence as a potential oncofetal antigen in human cancers, KDN continues to be an exciting area of research.[4][9] For professionals in drug development, the unique structural and biological properties of KDN-containing glycoconjugates may offer novel targets for therapeutic intervention. The continued exploration of "KDNology" promises to yield further insights into the complex world of glycobiology.

References

- Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference M

- A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs. PubMed.

- High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. N/A.

- Sialic Acid Analysis.

- KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family. PubMed.

- An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Agilent.

- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. N/A.

- KDN (Deaminated neuraminic acid): Dreamful past and exciting future of the newest member of the sialic acid family | Request PDF.

- Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis. N/A.

- Identification of free deaminated sialic acid (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) in human red blood cells and its elevated expression in fetal cord red blood cells and ovarian cancer cells. PubMed.

- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.

- Recent advances on N-acetylneuraminic acid: Physiological roles, applic

- LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children. PubMed.

- 1 Whole cell biosynthesis of N-acetylneuraminic acid deriv

- WEHI History: 1957 Discovery of Neuraminidase - Key Flu Molecule. WEHI.

- Discovery and development of neuraminidase inhibitors. Wikipedia.

- Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides.

- Neuraminic Acid Derivatives Newly Discovered in Humans: N-Acetyl-9-OL-lactoylneuraminic Acid, N. SciSpace.

Sources

- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wehi.edu.au [wehi.edu.au]

- 3. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 4. A naturally occurring deaminated neuraminic acid, 3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). Its unique occurrence at the nonreducing ends of oligosialyl chains in polysialoglycoprotein of rainbow trout eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KDN (deaminated neuraminic acid): dreamful past and exciting future of the newest member of the sialic acid family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of free deaminated sialic acid (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid) in human red blood cells and its elevated expression in fetal cord red blood cells and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lcms.cz [lcms.cz]

- 12. scispace.com [scispace.com]

- 13. cmm.ucsd.edu [cmm.ucsd.edu]

- 14. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]

- 15. agilent.com [agilent.com]

- 16. davidschlachter.com [davidschlachter.com]

- 17. Sialic Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 18. pubs.acs.org [pubs.acs.org]

The Critical Role of C8-Modification in Sialic Acid Function: A Guide to a Nuanced Regulator of a-Cellular Recognition and Disease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialic acids, the nine-carbon monosaccharides that cap glycan chains on all vertebrate cell surfaces, are central players in a vast array of biological processes, from immune regulation to pathogen invasion. While the identity and linkage of the sialic acid itself are critical, a further layer of complexity and regulatory control is imparted by modifications to its glycerol-like side chain (C7-C9). Modifications at the C8 position, particularly O-acetylation and O-methylation, are increasingly recognized as pivotal determinants of molecular recognition events. These subtle chemical alterations can dramatically alter the binding of endogenous lectins like Siglecs, dictate susceptibility to viral and bacterial sialidases, and modulate cellular processes such as apoptosis. However, the inherent instability of some modifications, like O-acetyl esters, has historically made them challenging to study. This guide provides a comprehensive technical overview of C8-modified sialic acids, synthesizing field-proven insights into their biosynthesis, functional consequences, and the analytical strategies required for their robust characterization. We delve into detailed chemoenzymatic synthesis protocols for generating essential molecular probes, outline state-of-the-art mass spectrometry workflows for their analysis, and explore the burgeoning therapeutic opportunities that arise from targeting this nuanced axis of glycobiology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the functional significance of C8-sialic acid modifications in health and disease.

Chapter 1: An Introduction to Sialic Acid Diversity and Function

Sialic acids are a family of over 50 structurally diverse nine-carbon acidic monosaccharides.[1] In mammals, the most common forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), which are typically found at the terminal, non-reducing end of glycan chains on glycoproteins and glycolipids.[1][2] This terminal position makes them the first point of contact for a multitude of intercellular and host-pathogen interactions. The process of attaching sialic acids, known as sialylation, is a critical post-translational modification that influences a wide range of pathophysiological processes.[3][4]

The functional importance of sialic acids stems from several key properties:

-

Negative Charge: The carboxylate group at the C-1 position imparts a strong negative charge at physiological pH, contributing to the repulsive forces between cells and maintaining cellular hydration.[5][6]

-

Recognition Ligands: Sialylated glycans serve as ligands for a wide array of sialic acid-binding proteins, including endogenous lectins of the Siglec family, which are crucial regulators of the immune system, and selectins, which mediate leukocyte trafficking.[3][7]

-

Pathogen Interactions: Many pathogens, including viruses and bacteria, have evolved to utilize host sialic acids as receptors for attachment and entry.[7][8][9] Conversely, some modifications can "mask" these receptors, preventing infection.[7]

Beyond the core structure and linkage, the biological message of a sialic acid is finely tuned by chemical modifications. The exocyclic glycerol-like side chain, encompassing carbons C7, C8, and C9, is a hotspot for such modifications, primarily O-acetylation.[6][10][11] Modifications at the C8 position, either directly or as part of a dynamic equilibrium with C7 and C9, can profoundly alter the function of the entire sialoglycan. This guide provides a deep technical exploration of the synthesis, function, and analysis of C8-modified sialic acids, offering a framework for understanding their significance in biology and their potential as therapeutic targets.

Chapter 2: The Landscape of C8-Sialic Acid Modifications

The structural diversity of sialic acids is greatly expanded by modifications to their core structure. Those occurring at the C8 position are of particular interest due to their influence on the conformation of the entire glycerol side chain and, consequently, on molecular recognition.

Naturally Occurring C8-Modifications

-

O-Acetylation: O-acetylation is the most common modification of sialic acids.[10][12] Acetyl groups can be found at the C4, C7, C8, and C9 positions. Modifications on the glycerol side chain are particularly noteworthy for their dynamic nature. An acetyl group enzymatically added to the C7-hydroxyl can non-enzymatically migrate to the C9 position, likely via a C8-O-acetyl intermediate.[8][10][12] This results in an equilibrium mixture of isomers, with the 9-O-acetyl form often being the most stable and abundant.[10][12] The addition and removal of these acetyl esters are controlled by sialate O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs), respectively, creating a dynamic regulatory system.[10]

-

O-Methylation: 8-O-methylation is another naturally occurring modification, leading to forms such as 8-O-methyl-N-acetylneuraminic acid (Neu5Ac8Me) and 8-O-methyl-N-glycolylneuraminic acid (Neu5Gc8Me).[1] These have been identified in various organisms, including starfish and in the sperm and eggs of teleost fish.[1] A key feature of 8-O-methylation is its ability to confer resistance to sialidases, enzymes that cleave sialic acids.[1] Despite their discovery, the full biological significance of these naturally occurring C8-methylated derivatives is still under investigation.[1]

Synthetic C8-Modified Sialic Acids as Research Tools

The inherent lability of O-acetyl groups, which are susceptible to hydrolysis under physiological or experimental conditions, presents a significant challenge for studying their function.[13] To overcome this, researchers have developed robust chemoenzymatic methods to synthesize sialosides containing more stable, synthetic C8-modifications.[13][14] These include:

-

C8-azido (Neu5Ac8N3)

-

C8-amino (Neu5Ac8NH2)

-

C8-acetamido (Neu5Ac8NHAc)

These synthetic analogs serve as invaluable molecular probes. By incorporating them into glycans, researchers can investigate the binding specificity of sialidases and lectins without the confounding factor of modification lability or migration.[13][14] These tools have been instrumental in demonstrating how profoundly C8-modifications can alter recognition by proteins from humans, bacteria, and viruses.[13][14]

Chapter 3: Biosynthesis and Chemoenzymatic Synthesis

Understanding the origin of C8-modified sialic acids is fundamental to appreciating their function. This involves both the natural biosynthetic pathways within the cell and the laboratory-based chemoenzymatic strategies used to create bespoke molecular tools.

Biosynthesis of O-Acetylated Sialic Acids

The O-acetylation of sialic acids is a post-glycosylational modification that occurs within the Golgi apparatus. The process is regulated by a dedicated enzymatic machinery.

-

Acetyl-CoA as Donor: The acetyl group is transferred from acetyl-coenzyme A (Acetyl-CoA).[11]

-

CMP-Sialic Acid Acetylation: The enzyme CASD1 (capsule-specific enzyme D1), a putative sialate O-acetyltransferase, acetylates CMP-sialic acid at the C7 or C9 position in the Golgi lumen.[11]

-

Transfer to Glycans: Sialyltransferases then transfer the O-acetylated sialic acid from its CMP-activated form onto the terminal positions of nascent glycan chains on glycoproteins and glycolipids.[11]

-

Spontaneous Migration: Following transfer, the O-acetyl group can spontaneously and reversibly migrate between the C7, C8, and C9 positions.[11][15] This migration is pH-dependent, with the equilibrium favoring the 9-O-acetyl isomer at neutral pH.[12][16] The process is thought to proceed intramolecularly through orthoester intermediates.[11]

Caption: Biosynthesis and migration of O-acetylated sialic acids.

Chemoenzymatic Synthesis of C8-Modified Sialosides

The synthesis of specific C8-modified sialosides is essential for functional studies. Chemoenzymatic methods, which combine the precision of enzymes with the flexibility of chemical synthesis, are powerful tools for this purpose.[1][17] One-pot multi-enzyme (OPME) systems are particularly efficient, allowing for the synthesis of complex structures in a single reaction vessel.[1][18]

Experimental Protocol: One-Pot Three-Enzyme Synthesis of an 8-O-Methylated Sialoside

This protocol describes a representative method for synthesizing α2-3 linked N-acetylneuraminic acid 8-O-methyl (Neu5Ac8Me) on a lactose acceptor.

-

Principle: This workflow utilizes three enzymes. First, a sialic acid aldolase (NanA) synthesizes the C8-modified sialic acid from a chemically prepared precursor and pyruvate. Second, a CMP-sialic acid synthetase (CSS) activates the sialic acid with CTP. Third, a sialyltransferase (ST) transfers the activated, modified sialic acid to an acceptor sugar. The causality behind this one-pot choice is efficiency; by coupling the reactions, product inhibition is minimized, and purification is simplified.

-

Materials:

-

Chemically synthesized 5-O-methyl-ManNAc (precursor)

-

Sodium pyruvate

-

Recombinant Pasteurella multocida sialic acid aldolase (PmNanA)[1]

-

Recombinant Neisseria meningitidis CMP-sialic acid synthetase (NmCSS)[1]

-

Recombinant Photobacterium damselae α2-3-sialyltransferase (Pd2,3ST)

-

Lactose (acceptor)

-

Cytidine triphosphate (CTP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Bio-Gel P-2 gel filtration column

-

-

Methodology:

-

Reaction Setup: In a single microcentrifuge tube, combine Tris-HCl buffer, 5-O-methyl-ManNAc (1.2 eq), sodium pyruvate (5 eq), lactose (1 eq), CTP (1.5 eq), and MgCl₂ (20 mM).

-

Enzyme Addition: Add PmNanA, NmCSS, and Pd2,3ST to the reaction mixture. The enzyme amounts should be empirically determined for optimal conversion.

-

Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

-

Reaction Quench: Terminate the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

-

Purification: Centrifuge the mixture to pellet the precipitated protein. Filter the supernatant and purify the product using a Bio-Gel P-2 gel filtration column with water as the eluent.

-

Characterization: Pool and lyophilize the product-containing fractions. Confirm the structure and purity of the synthesized 8-O-methyl-sialyllactose using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This self-validating system ensures the final product is structurally correct and pure.

-

Caption: Workflow for one-pot chemoenzymatic synthesis.

Chapter 4: Functional Implications of C8-Modifications

Modifications at the C8 position of sialic acid are not mere chemical curiosities; they are potent regulators of molecular recognition events that have profound biological consequences.

Modulation of Molecular Recognition

The glycerol side chain of sialic acid is a key recognition motif for many proteins. Altering it via C8-modification can act as a molecular switch, turning interactions on or off.

-

Sialidases (Neuraminidases): These enzymes cleave terminal sialic acids and are critical for nutrient acquisition in bacteria and for viral release from host cells. C8-modifications significantly alter substrate recognition by sialidases.[13][14] For instance, 8-O-methylation renders sialic acids resistant to many sialidases.[1] Synthetic modifications also show dramatic effects: C8-azido sialosides are generally tolerated by many sialidases, whereas C8-acetamido sialosides are only cleaved by a select few bacterial enzymes, and C8-amino sialosides are cleaved by a combination of specific bacterial and influenza A virus sialidases.[13][14] This selectivity highlights the potential of using C8-modified substrates for the diagnostic profiling of pathogens.[13][14]

| C8-Modification | Substrate for Human Sialidase | Substrate for Influenza A Sialidase | Substrate for Bacterial Sialidases | Reference(s) |

| 8-O-Methyl | Resistant | Resistant | Resistant | [1] |

| 8-Azido | Tolerated | Tolerated | Generally Tolerated | [13][14] |

| 8-Amino | Resistant | Selective Cleavage | Selective Cleavage | [13][14] |

| 8-Acetamido | Resistant | Resistant | Highly Selective Cleavage | [13][14] |

-

Sialic Acid-Binding Proteins (Lectins/Siglecs): Endogenous lectins, such as the Siglec family on immune cells, recognize sialic acids to mediate cell signaling. O-acetylation of sialic acids can abrogate or enhance these interactions, thereby modulating immune responses.[7] For example, O-acetylation can interfere with the binding of Factor H, a complement regulatory protein, potentially altering how host cells are protected from the alternative complement pathway.[7]

Role in Host-Pathogen Interactions

The "glycan code" on the cell surface is a primary battleground for host-pathogen interactions, and C8-modifications are a key part of this code.

-

Viral Recognition: Some viruses have evolved to specifically recognize O-acetylated sialic acids. The best-characterized example is the Influenza C virus, whose hemagglutinin-esterase (HE) protein specifically binds to 9-O-acetylated sialic acid (the most stable isomer in the C7/8/9 series) to initiate infection.[10] The virus also possesses a receptor-destroying enzyme (the esterase function) that removes the O-acetyl group to facilitate viral release.[7]

-

Bacterial Evasion: Conversely, O-acetylation can serve as a defense mechanism for the host. The presence of O-acetyl groups on sialic acids can "mask" the glycan, making it resistant to cleavage by bacterial sialidases.[7] This can prevent pathogens from unmasking underlying receptors or from using the host's sialic acid as a nutrient source.[7][8]

Impact on Cellular Processes and Disease

The expression of C8-modified, particularly O-acetylated, sialic acids is tightly regulated and has been implicated in fundamental cellular processes and various disease states.

-

Development and Apoptosis: O-acetylated sialoglycans have critical functions in embryogenesis and development.[10] For instance, the expression of 9-O-acetylated gangliosides is spatiotemporally regulated during neural development. Furthermore, these modified glycans are known to play significant roles in the regulation of ganglioside-mediated apoptosis.[10]

-

Cancer Markers: Altered sialylation is a hallmark of cancer, and changes in O-acetylation patterns are no exception. O-acetylated sialic acids have been identified as cancer markers, notably in acute lymphoblastic leukemia.[10] The altered expression of these structures on the cancer cell surface can impact metastasis and immune evasion.[19]

Chapter 5: Analytical Strategies for C8-Modified Sialic Acids

The analysis of C8-modified sialic acids is technically demanding due to their low abundance and the chemical lability of O-acetyl groups.[10][20] Robust analytical protocols must prioritize the preservation of these modifications during sample preparation, purification, and analysis.

Methodology 1: Release and Derivatization for HPLC Analysis

This method is a classic and reliable approach for the quantification of total and modified sialic acids.

-

Principle: Sialic acids are first released from glycoconjugates using mild acid hydrolysis, which preserves O-acetyl esters. The released sialic acids are then derivatized with a fluorescent tag, 1,2-diamino-4,5-methylenedioxybenzene (DMB), allowing for sensitive detection by reverse-phase HPLC with a fluorescence detector. The choice of mild acid is critical to prevent the loss of labile modifications.[21]

-

Experimental Protocol:

-

Release: Resuspend the purified glycoprotein or cell sample in 2 M acetic acid. Incubate at 80°C for 3 hours to release sialic acids.

-

Cleanup: Remove protein and debris by ultrafiltration (e.g., using a 10 kDa MWCO filter).

-

Derivatization: Mix the filtrate containing free sialic acids with an equal volume of DMB labeling solution (containing DMB, sodium hydrosulfite, and β-mercaptoethanol in 1.4 M acetic acid). Incubate at 50°C for 2.5 hours in the dark.

-

HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC (e.g., on a C18 column) with fluorescence detection (Excitation: 373 nm, Emission: 448 nm).

-

Quantification: Identify and quantify different sialic acid species by comparing their retention times and peak areas to those of authentic standards.

-

Self-Validation: To determine the amount of 8/9-O-acetylation, a parallel sample can be treated with 0.1 M NaOH prior to derivatization to remove O-acetyl groups. The increase in the corresponding non-acetylated sialic acid peak allows for indirect quantification of the O-acetylated species.[22]

-

Methodology 2: Mass Spectrometry-Based Analysis

Mass spectrometry (MS) offers unparalleled sensitivity and structural detail but requires strategies to stabilize the sialic acid modifications, which are prone to loss during ionization.[20][23]

-

Principle: To prevent the loss of the entire sialic acid residue during MS analysis, the carboxyl group is chemically derivatized. This is often achieved through amidation, which neutralizes the negative charge and stabilizes the glycosidic linkage.[24] This allows for more robust analysis of intact sialoglycans or sialoglycopeptides.

-

Experimental Protocol (Solid-Phase Approach):

-

Immobilization: Covalently attach the glycoprotein of interest to a solid support (e.g., aldehyde-activated beads). This facilitates reagent removal in subsequent steps.

-

Sialic Acid Derivatization: On the solid support, react the immobilized protein with p-toluidine in the presence of a carbodiimide coupling agent like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC). This converts the sialic acid carboxyl groups to stable amides.[24]

-

Washing: Thoroughly wash the beads to remove all excess reagents.

-

Glycan Release: Release the now-stabilized N-glycans from the immobilized protein using an enzyme such as PNGase F.

-

MS Analysis: Analyze the released, derivatized glycans directly using MALDI-TOF MS or LC-ESI-MS. The mass shift resulting from the p-toluidine modification confirms the presence of a sialic acid, and fragmentation (MS/MS) can provide further structural and linkage information.[24]

-

Caption: Workflow for solid-phase MS analysis of sialic acids.

Summary of Analytical Techniques

| Technique | Pros | Cons | Best For |

| HPLC-FLD (DMB) | Quantitative, robust, good for isomer separation. | Requires release of sialic acids (loses context), indirect. | Quantifying total amounts of different sialic acid species in a complex mixture. |

| MALDI-TOF MS | High throughput, sensitive, good for profiling mixtures. | Derivatization is required for stability, can have resolution limitations. | Rapid screening and profiling of released sialoglycan populations. |

| LC-ESI-MS/MS | High sensitivity and resolution, provides linkage and sequence info. | Lower throughput, requires derivatization, complex data analysis. | In-depth structural characterization of intact sialoglycans and sialoglycopeptides. |

Chapter 6: Future Directions and Therapeutic Opportunities

The growing understanding of the functional importance of C8-sialic acid modifications is opening new avenues for diagnostics and therapeutics. Targeting the enzymes that regulate these modifications or exploiting the unique structures they create represents a promising frontier in glycobiology.

-

Therapeutic Targeting: The enzymes responsible for O-acetylation (SOATs) and de-O-acetylation (SIAEs) are attractive drug targets.[19] Inhibiting SOATs in cancer cells could potentially unmask sialylated tumor antigens, making them more visible to the immune system. Conversely, modulating SIAE activity could impact inflammatory processes.[25]

-

Diagnostic Tools: As demonstrated by studies on sialidase specificity, sialosides carrying specific C8-modifications can be used as selective substrates to profile microbial enzyme activity.[13][14] This could lead to the development of rapid diagnostic assays for identifying pathogenic bacteria or viruses based on their unique sialidase "fingerprint."

-

Sialidase Inhibitors: The natural resistance of some C8-modified sialic acids to sialidases provides a blueprint for designing novel anti-infective agents.[1] Polyvalent sialidase inhibitors that mimic these structures could be used to block the release of viruses like influenza from host cells or to prevent bacteria from utilizing host mucins as a nutrient source in the gut, thereby mitigating inflammation.[25]

Open Questions: Despite significant progress, key questions remain:

-

What are the precise identities and mechanisms of the sialate O-acetyltransferases and the putative "migrase" enzymes that regulate the final O-acetylation pattern?[8]

-

What are the full range of biological functions for 8-O-methylated sialic acids, and what specific recognition events do they mediate?[1]

-

How does the interplay between different C8-modifications and the underlying glycan structure create a complex code that is read by endogenous and exogenous lectins?

Answering these questions will require continued interdisciplinary collaboration, combining advanced chemoenzymatic synthesis, high-resolution analytics, and functional cell biology. The insights gained will undoubtedly deepen our understanding of the sialic acid code and unlock new strategies for combating a wide range of human diseases.

References

-

Yu, H., Cao, H., Tiwari, V. K., Li, Y., & Chen, X. (2011). Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides. Bioorganic & medicinal chemistry letters, 21(17), 5037–5040. [Link]

-

Barnard, K. N., & Wu, P. (2015). Functions and Biosynthesis of O-Acetylated Sialic Acids. Recent developments in the study of sialic acids, 1-21. [Link]

-

Yu, H., Cao, H., Tiwari, V. K., Li, Y., & Chen, X. (2011). Chemoenzymatic synthesis of C8-modified sialic acids and related α2-3- and α2-6-linked sialosides. PubMed, 21(17), 5037-40. [Link]

-

Li, Y., Yu, H., & Chen, X. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]

-

Li, Y., Yu, H., & Chen, X. (2024). Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses. Angewandte Chemie International Edition, e202403133. [Link]

-

Varki, A., & Gagneux, P. (2012). Multifarious roles of sialic acids in immunity. Annals of the New York Academy of Sciences, 1253(1), 16-36. [Link]

-

Wang, Z., Chin, S., & Hsieh-Wilson, L. C. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology, 16(4), 643-649. [Link]

-

Stencel, A., & Büll, C. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(2), 100906. [Link]

-

Varki, A., & Gagneux, P. (2012). Multifarious roles of sialic acids in immunity. Annals of the New York Academy of Sciences, 1253, 16–36. [Link]

-

Anonymous. (2020). O-Acetyl Sialylation. Encyclopedia.pub. [Link]

-

Wang, Z., Chin, S., & Hsieh-Wilson, L. C. (2021). Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition. ACS Chemical Biology. [Link]

-

Wasik, B. R., Barnard, K. N., & Parrish, C. R. (2016). Effects of Sialic Acid Modifications on Virus Binding and Infection. Trends in microbiology, 24(12), 991–1001. [Link]

-

Richards, M. R., & Hrabeta-Robinson, E. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Vaccines, 7(4), 171. [Link]

-

Tan, E. P., & M.A., M. (2023). Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases. International Journal of Molecular Sciences, 24(17), 13391. [Link]

-

Li, D., & Wang, L. (2024). Biological function of sialic acid and sialylation in human health and disease. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]

-

Richards, M. R., & Hrabeta-Robinson, E. (2019). Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. Vaccines, 7(4), 171. [Link]

-

Li, D., & Wang, L. (2024). Biological function of sialic acid and sialylation in human health and disease. Signal Transduction and Targeted Therapy, 9(1), 1-35. [Link]

-

Nishikaze, T., & Tanaka, K. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 533–546. [Link]

-

Li, Y., & Chen, X. (2023). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. Accounts of Chemical Research. [Link]

-

Pepi, L. E., & Heiss, C. (2020). Glycomics studies using sialic acid derivatization and mass spectrometry. ResearchGate. [Link]

-

Hsueh, Y.-C., & Wu, S.-L. (2020). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. bioRxiv. [Link]

-

P. D. G. Dean, P. D. G. Dean, & J. R. Clamp. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR. [Link]

-

Büll, C., & Adema, G. J. (2016). Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions. Frontiers in Immunology, 7. [Link]

-

Shah, B., & M., M. (2013). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. Journal of visualized experiments : JoVE, (78), e50535. [Link]

-

Creative Biolabs. (n.d.). Next-IO™ Targeting Sialic Acid Program. Retrieved from [Link]

-

Baudin Marie, M., Oblette, Z., & Scalabrini, M. (2025). Targeting Sialic Acid Catabolism with Polyvalent Sialidase Inhibitors to Mitigate Bacterial Inflammation in the gut. ChemRxiv. [Link]

-

Varki, A., Schnaar, R. L., & Schauer, R. (2022). Sialic Acids and Other Nonulosonic Acids. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

Sources

- 1. Chemoenzymatic synthesis of C8-modified sialic acids and related α2–3- and α2–6-linked sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmm.ucsd.edu [cmm.ucsd.edu]

- 6. Sialic Acids and Other Nonulosonic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Multifarious roles of sialic acids in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Sialic Acid Modifications on Virus Binding and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis [mdpi.com]

- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Sialosides Terminated with 8-N-Substituted Sialic Acid as Selective Substrates for Sialidases from Bacteria and Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. Chemoenzymatic synthesis of C8-modified sialic acids and related α2-3- and α2-6-linked sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Next-IO™ Targeting Sialic Acid Program - Creative Biolabs [creative-biolabs.com]

- 20. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 22. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 23. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Enzymatic Pathways for 8-Deoxy-Sialic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deoxy-sialic acids represent a class of sialic acid analogs with significant potential in glycobiology research and as therapeutic agent precursors. Their unique structure, lacking the hydroxyl group at the C8 position, confers resistance to sialidases, making them valuable tools for probing biological systems and developing novel therapeutics. This guide provides a comprehensive overview of the enzymatic pathways for the biosynthesis of 8-deoxy-sialic acids, with a focus on 8-deoxy-2-keto-3-deoxynononic acid (8-deoxy-Kdn). We will delve into the key enzymes, reaction mechanisms, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a technical resource for researchers and drug development professionals working in the field of glycobiology and enzymatic synthesis.

Introduction to 8-Deoxy-Sialic Acids

Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the termini of glycan chains on glycoproteins and glycolipids.[1] They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions.[2][3] The most common sialic acids are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn).[1]

8-Deoxy-sialic acids are synthetic analogs that lack the hydroxyl group at the C8 position. This modification has profound implications for their biological activity. A key feature of 8-deoxy-sialic acids is their resistance to sialidases, enzymes that cleave terminal sialic acid residues from glycoconjugates.[1] This resistance makes them stable probes for studying the roles of sialic acids in biological systems and promising candidates for the development of enzyme-resistant therapeutics.

This guide will focus on the enzymatic biosynthesis of 8-deoxy-sialic acids, a method that offers high stereoselectivity and yields compared to purely chemical synthesis.

The Enzymatic Biosynthesis Pathway of 8-Deoxy-Sialic Acid

The enzymatic synthesis of 8-deoxy-sialic acids, such as 8-deoxy-Kdn, is analogous to the natural biosynthetic pathways of other sialic acids. The core of this process involves the aldol condensation of a six-carbon sugar precursor with pyruvate.

Key Enzymes and Substrates

The primary enzyme catalyzing this reaction is a sialic acid aldolase . While various sialic acid aldolases exist, the sialic acid aldolase from Pasteurella multocida P-1059 (PmNanA) has demonstrated flexible substrate specificity, making it suitable for the synthesis of modified sialic acids like 8-deoxy-Kdn.[1]

The key substrates for the synthesis of 8-deoxy-Kdn are:

-

5-Deoxy-D-mannose: This is the six-carbon sugar precursor that provides the backbone for the resulting 8-deoxy-sialic acid.

-

Pyruvate: This three-carbon alpha-keto acid provides the C1-C3 portion of the final nine-carbon sugar.

The Core Reaction

The enzymatic synthesis of 8-deoxy-Kdn proceeds via a reversible aldol condensation reaction catalyzed by sialic acid aldolase. In the synthetic direction, 5-deoxy-D-mannose and pyruvate are combined to form 8-deoxy-Kdn.[1]

Caption: Enzymatic synthesis of 8-deoxy-Kdn.

Multi-Enzyme Systems for Sialoside Synthesis

For many research and therapeutic applications, it is desirable to incorporate 8-deoxy-sialic acids into larger glycan structures, known as sialosides. This can be achieved efficiently using a one-pot, multi-enzyme system. This approach mimics the natural pathway of sialoside biosynthesis and offers a streamlined process for generating complex glycans.

A typical one-pot, three-enzyme system for the synthesis of α2-3- and α2-6-linked sialosides containing 8-deoxy-Kdn involves the following enzymes:[1]

-

Pasteurella multocida sialic acid aldolase (PmNanA): Catalyzes the initial synthesis of 8-deoxy-Kdn from 5-deoxy-D-mannose and pyruvate.

-

Neisseria meningitidis CMP-sialic acid synthetase (NmCSS): Activates the newly synthesized 8-deoxy-Kdn by coupling it with cytidine triphosphate (CTP) to form CMP-8-deoxy-Kdn. This is a crucial step as sialyltransferases require the CMP-activated form of sialic acid as a donor substrate.

-

A sialyltransferase: This enzyme transfers the activated 8-deoxy-Kdn to an acceptor sugar, such as lactose, to form the final sialoside. The choice of sialyltransferase determines the linkage type (e.g., α2-3 or α2-6).

-

Pasteurella multocida multifunctional α2-3-sialyltransferase (PmST1): Creates an α2-3 linkage.

-

Photobacterium damselae α2-6-sialyltransferase (Pd2,6ST): Creates an α2-6 linkage.